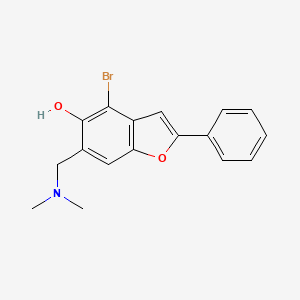
5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- is a brominated benzofuran derivative with a dimethylaminomethyl group at the 6-position and a phenyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating benzofuran derivatives under controlled conditions.
Phenylation: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) for bromination and dimethylamine (CH₃)₂NH for dimethylamination are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound.
Substitution: Brominated, dimethylaminated, and phenylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
1-Benzofuran-5-ol
2-Phenyl-1-benzofuran-5-ol
4-Bromo-2-phenyl-1-benzofuran-5-ol
Uniqueness: 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- is unique due to the presence of both bromine and dimethylaminomethyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- (CID 50503) is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and research findings.
Chemical Structure and Properties
The chemical structure of 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- is characterized by the presence of a benzofuran moiety substituted with a bromo group and a dimethylaminomethyl side chain. The molecular formula is C17H16BrNO2 .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds related to the benzofuran structure have shown antiproliferative effects against various cancer cell lines. Specifically, studies have demonstrated that modifications at the C-3 and C-6 positions of the benzofuran ring can enhance biological activity. For example, the introduction of methyl groups at these positions has been linked to increased potency against cancer cells .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound ID | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 6a | MDA-MB-231 | 4.6 |
| 11a | A549 | 4.5 |
| 10h | HeLa | Significant increase observed |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The presence of specific substituents at strategic positions on the benzofuran ring enhances their efficacy .
The mechanisms through which benzofuran derivatives exert their anticancer effects include:
- Topoisomerase Inhibition: Some derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.
- Sigma Receptor Modulation: Certain compounds interact with sigma receptors, which may influence cell survival and apoptosis .
- Farnesyl Transferase Inhibition: This inhibition can disrupt oncogenic signaling pathways crucial for cancer cell proliferation .
Other Pharmacological Activities
Beyond anticancer properties, benzofuran derivatives are reported to possess various pharmacological activities:
- Antimicrobial Activity: Compounds containing halogens and hydroxyl groups in their structure have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antiarrhythmic Effects: Some derivatives exhibit cardioprotective effects, potentially useful in treating arrhythmias .
- Vasodilating Properties: These compounds may also induce vasodilation, contributing to their therapeutic potential in cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
- Anticancer Study : A study highlighted that a series of benzofuran derivatives showed promising results against various cancer cell lines, with modifications leading to enhanced potency .
- Antimicrobial Evaluation : Research on methyl-substituted benzofurans indicated effective antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Properties
CAS No. |
69405-69-2 |
|---|---|
Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-bromo-6-[(dimethylamino)methyl]-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16BrNO2/c1-19(2)10-12-8-15-13(16(18)17(12)20)9-14(21-15)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3 |
InChI Key |
MZCIXRJQZBVKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















